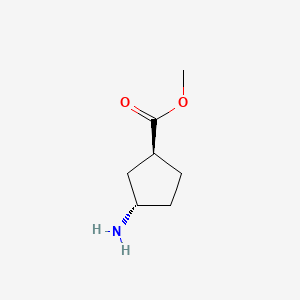

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate

Description

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate is a chiral cyclopentane derivative with two defined stereocenters at positions 1 and 3, resulting in a trans-configuration across the ring . Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . The compound is commonly encountered as its hydrochloride salt (CAS 1085842-51-8), which enhances stability and solubility in polar solvents . Key physicochemical properties include:

- Solubility: 7.78 mg/mL in water (0.0433 mol/L), classified as "very soluble" .

- Synthetic Accessibility: Moderate (synthetic accessibility score: 2.38/5) .

- Applications: Primarily used as a chiral building block in pharmaceutical synthesis, particularly for bioactive molecules requiring rigid, conformationally constrained amine moieties .

Properties

IUPAC Name |

methyl (1S,3S)-3-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVGJFMHFIQWQZ-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate typically involves the esterification of 3-aminocyclopentanecarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its applications in various scientific domains:

Organic Chemistry

- Building Block for Complex Molecules : It serves as a chiral building block in the synthesis of complex organic molecules, facilitating the creation of various derivatives with specific properties.

Biological Research

- Neuropharmacology : The compound exhibits potential neuroprotective effects and may influence neurotransmitter systems. Its structural similarity to neurotransmitters suggests applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

- Enzyme Interaction Studies : Research indicates that it may interact with specific enzymes, potentially affecting metabolic pathways relevant to drug metabolism and efficacy .

| Application Type | Description |

|---|---|

| Organic Synthesis | Used as a chiral building block |

| Neuropharmacology | Investigated for neuroprotective effects |

| Enzyme Interaction | Potential effects on metabolic pathways |

Pharmaceutical Development

- Therapeutic Applications : Ongoing studies are exploring its role as a precursor in drug synthesis, particularly in developing medications targeting neurological conditions .

Case Studies and Research Findings

Several studies have highlighted the biological implications and therapeutic potential of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate:

- Neuroprotective Studies : A study demonstrated that this compound could protect neuronal cells from apoptosis in vitro, indicating its potential role as a therapeutic agent in neurodegenerative diseases .

- GABA Receptor Modulation : Investigations into its interaction with GABA receptors suggest enhancement of GABAergic transmission, which is crucial for maintaining neurological function .

Mechanism of Action

The mechanism of action of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Stereoisomers: (1R,3S)-Methyl 3-aminocyclopentanecarboxylate

Cyclobutane Analog: cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride

Cyclohexane Derivative: cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride

Functionalized Cyclopentane: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

Antiviral Intermediate: (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(Boc-amino)-2-hydroxycyclopentanecarboxylate

- Structure : Highly functionalized cyclopentane with hydroxyl, Boc-protected amine, and branched alkyl chain (CAS 316173-29-2) .

- Properties :

- Applications : Critical intermediate in the synthesis of peramivir, an anti-influenza drug .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemical Impact : The (1S,3S) configuration exhibits superior binding affinity to GABA receptors compared to its (1R,3S) diastereomer, highlighting the role of absolute stereochemistry in drug design .

- Ring Size Effects : Cyclobutane analogs show faster metabolic clearance in vivo due to ring strain, whereas cyclohexane derivatives exhibit prolonged half-lives .

- Functional Group Engineering : N-methylation in cyclopentane derivatives reduces renal toxicity by minimizing cationic charge-related tissue accumulation .

Biological Activity

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique stereochemistry and structural properties. This article explores its biological activities, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : Approximately 179.65 g/mol

- Appearance : White to yellow solid

- Stereochemistry : Contains two stereocenters at positions 1 and 3, contributing to its potential in asymmetric synthesis.

The biological activity of this compound is primarily influenced by its interaction with various molecular targets, such as enzymes and receptors. The compound's amine group and cyclopentane ring are common features in biologically active molecules, suggesting potential roles in neurotransmitter modulation and enzyme inhibition .

Interaction Studies

Preliminary studies indicate that this compound may affect neurotransmitter systems, although specific pathways remain to be fully elucidated. Its binding affinity to certain receptors can lead to alterations in receptor activity, which may have implications for neuropharmacological applications.

Neuropharmacology

Research highlights the compound's notable biological activities within neuropharmacology. It has been investigated for its effects on neurotransmitter systems, particularly regarding:

- Potential Neuroprotective Effects : The compound may exhibit protective properties against neurodegenerative processes.

- Modulation of Neurotransmitter Release : Initial findings suggest it could influence the release of key neurotransmitters such as dopamine and serotonin.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate | 180323-49-3 | 1.00 | Different stereochemistry affecting biological activity |

| Methyl 3-aminocyclopentanecarboxylate | 1398534-59-2 | 1.00 | Lacks stereochemical specificity |

| cis-Methyl 3-aminocyclobutanecarboxylate | 1212304-86-3 | 0.94 | Smaller ring structure influences reactivity |

| cis-Methyl 4-aminocyclohexanecarboxylate | 61367-16-6 | 0.94 | Larger ring structure alters pharmacological properties |

The stereochemical configuration of this compound significantly influences its interactions and potential therapeutic applications compared to these similar compounds.

Q & A

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

- Methodological Answer : The (1S,3S) configuration imposes spatial constraints that enhance binding affinity to chiral enzyme active sites. For example, derivatives like (1S,3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate show improved inhibition of proteases due to rigid cycloalkane scaffolds .

- Experimental Design : Compare IC values of enantiomers using kinetic assays. Use X-ray crystallography or molecular docking to validate binding modes .

Q. How should researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?

- Methodological Answer :

- Solvent Effects : Record spectra in deuterated solvents (e.g., DMSO-d) to eliminate solvent-induced shifts .

- Dynamic Processes : Use variable-temperature NMR to detect conformational equilibria (e.g., ring-flipping in cyclopentane derivatives) .

- Cross-Validation : Compare data with literature values for analogous compounds (e.g., δ 4.21 ppm for hydroxycyclopentane esters in CDCl) .

Q. What strategies enable the incorporation of this compound into conformationally constrained peptide analogs?

- Methodological Answer :

- Peptide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the carboxylate to amine termini of peptides.

- Cyclization : Intramolecular lactam formation via activation of the ester and amine groups .

- Biological Testing : Assess protease resistance and target binding using circular dichroism (CD) and fluorescence polarization assays .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound hydrochloride be reconciled?

- Methodological Answer :

- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., CAS 71830-08-5 in vs. CAS 174292-59-2 in ).

- Experimental Replication : Measure solubility in standardized buffers (e.g., PBS at pH 7.4) under controlled temperatures .

- Crystallography : Determine hydrate/solvate forms that may alter solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.